2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester
Description
This article compares this compound with structurally analogous molecules, focusing on substituent effects, synthesis, and functional behavior.
Properties
CAS No. |
597554-99-9 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14O6/c1-17-9-4-5-11-8(6-9)7-10(13(15)18-2)12(20-11)14(16)19-3/h4-7,12H,1-3H3 |
InChI Key |
AUJORKYGVRIBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has highlighted the potential of 6-substituted coumarin derivatives, including those related to 2H-1-benzopyran compounds, as promising anti-cancer agents. A study demonstrated that aryl esters of 6-substituted coumarin-3-carboxylic acids exhibited significant activity in reducing the invasive behavior of fibrosarcoma cells (HT 1080) . The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position could retain or enhance biological activity, suggesting that derivatives like dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate could be further explored for their anticancer properties.
Anti-inflammatory Effects:
Another area of interest is the anti-inflammatory potential of benzopyran derivatives. Certain studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs . The mechanism involves modulation of cytokine production and reduction of oxidative stress markers.
Agricultural Applications
Pesticidal Activity:
The derivatives of benzopyran compounds have been investigated for their pesticidal properties. Some studies indicate that these compounds can exhibit fungicidal and insecticidal activities, which could be beneficial in developing environmentally friendly pesticides . This application is particularly relevant in sustainable agriculture where chemical residues are a concern.
Materials Science
Polymer Chemistry:
Dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate has potential applications in polymer chemistry as a co-monomer for synthesizing biodegradable polymers. The incorporation of such compounds into polymer matrices can enhance the material properties while maintaining environmental sustainability .
Food Packaging:
The safety assessment of similar compounds for use in food contact materials indicates their potential utility in packaging applications. For instance, studies have shown that certain dicarboxylic acid esters can be safely incorporated into polyester layers intended for food packaging without significant migration into food products . This suggests that dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate could be explored for similar applications.
Case Studies
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzopyran and Heterocyclic Derivatives
Key Observations :
- The target compound’s benzopyran core provides aromatic stability, contrasting with furan () or pyridine () analogs.
- Methoxy and ester groups enhance polarity compared to phenyl () or methyl substituents ().
Physical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Furan-based esters () exhibit higher yields (82%) and defined melting points, suggesting efficient synthesis and crystallinity.
- The target compound’s solubility may differ due to the benzopyran core’s aromaticity versus furan’s smaller ring.
Functional and Application Differences
- Pharmaceutical Potential: Ethyl ester benzopyran derivatives () suggest ester groups influence bioavailability. The target compound’s dimethyl esters may alter metabolic stability compared to ethyl analogs.
- Material Science : TDE () contributes to thermosetting polyimides with high thermal stability. The target compound’s rigid benzopyran core could enhance polymer rigidity but may reduce solubility during synthesis.
- Synthetic Utility: Furan-2,5-dicarboxylic acid dimethyl ester () is a bio-based monomer for polyesters. The target compound’s benzopyran structure offers aromaticity for specialized materials but may require more complex synthesis.
Biological Activity
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester, often referred to as a member of the benzopyrone family, has gained attention in recent years due to its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of 2H-1-benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is C13H12O5. Its structure includes a benzopyran core with two carboxylic acid groups and a methoxy group attached at the 6-position. The presence of these functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, studies have shown that 6-substituted coumarin derivatives , which include similar structural motifs to our compound, can reduce the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position can enhance biological potency without compromising efficacy .
Table 1: Summary of Anticancer Activity
| Compound Type | Activity | Cell Line Tested |
|---|---|---|
| 6-substituted coumarins | Anticancer | HT 1080 |
| Benzopyran derivatives | Cytotoxicity | Various cancer lines |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Studies have shown that benzopyrone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve competitive binding to bacterial DNA gyrase B, which is crucial for DNA replication and transcription .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | X µg/mL |
| Escherichia coli | Inhibitory | Y µg/mL |
| Bacillus subtilis | Inhibitory | Z µg/mL |
The mechanisms underlying the biological activities of 2H-1-benzopyran-2,3-dicarboxylic acid derivatives are multifaceted:
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Antibacterial Mechanism : By targeting DNA gyrase B, these compounds disrupt bacterial DNA replication processes, leading to cell death.
- Photosensitizing Activity : Some derivatives exhibit photosensitizing properties that can enhance their antimicrobial effects under light irradiation conditions .
Case Studies
Several case studies have highlighted the effectiveness of benzopyrone derivatives in clinical settings:
- Case Study A : A study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study B : Patients treated with a benzopyrone-based regimen exhibited improved outcomes in terms of tumor progression-free survival compared to standard treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2H-1-Benzopyran-2,3-dicarboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 6-substituted benzopyran derivatives often involves refluxing intermediates with anhydrides or acylating agents. For example, 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid can be reacted with propionic or butyric anhydride under reflux for 3 hours to yield ester derivatives . Optimization includes adjusting solvent systems (e.g., CHCl₃:petroleum ether for crystallization) and monitoring reaction progress via TLC or HPLC. Key parameters to optimize include temperature, stoichiometry, and post-reaction purification (e.g., recrystallization in CH₃CN:water mixtures).
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks such as methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.9 ppm), and ester methyl groups (δ ~1.2–2.4 ppm). For example, in 6-propionoxymethyl derivatives, the CH₃ group of the propionyl chain appears as a triplet at δ 1.18 .
- IR : Confirm ester carbonyl stretches (1740–1754 cm⁻¹), lactone C=O (1689–1741 cm⁻¹), and carboxylic acid O-H (broad ~2500–3000 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., C₁₄H₁₂O₆ for 6-propionoxymethyl derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust generation is likely .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially given its classification as a respiratory irritant (OSHA HCS Category 3) .
- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filtered vacuums. Dispose of waste via authorized hazardous chemical disposal services .
Advanced Research Questions
Q. How does the substitution pattern at the 6-position influence the compound’s stability and reactivity in aqueous environments?
- Methodological Answer :
- Hydrolytic Stability : Ester groups at the 6-position (e.g., propionoxymethyl, butyryloxymethyl) are prone to hydrolysis under acidic/basic conditions. Monitor degradation via HPLC at pH 2–12. For example, 6-acetoxymethyl derivatives hydrolyze faster than bulkier valeryloxymethyl analogs due to steric hindrance .
- Kinetic Studies : Use pseudo-first-order kinetics under controlled pH and temperature to calculate hydrolysis rate constants (k). Activation energy (Eₐ) can be derived from Arrhenius plots .
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodological Answer :
- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for melting point and solubility benchmarks. For example, discrepancies in melting points may arise from polymorphic forms; use DSC to identify phase transitions .
- Reproducibility : Standardize solvent purity (e.g., anhydrous vs. hydrated solvents) and crystallization protocols. Document batch-to-batch variability in synthetic routes .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or interaction with enzymes?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting potential .
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase). Validate predictions with in vitro assays measuring IC₅₀ values for enzyme inhibition .
Q. What advanced chromatographic techniques (e.g., UPLC-MS/MS) are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Use MRM (multiple reaction monitoring) for selective detection of impurities (e.g., unreacted starting materials or hydrolysis byproducts) .
- Validation : Establish LOD/LOQ via calibration curves (R² > 0.99) and assess intraday/interday precision (<5% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
